REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].Cl.[CH2:6]1[O:16][C:9]2([CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=O)[O:8][CH2:7]1.C([BH3-])#N.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH2:6]1[O:16][C:9]2([CH2:14][CH2:13][CH:12]([NH:4][CH2:1][CH2:2][CH3:3])[CH2:11][CH2:10]2)[O:8][CH2:7]1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1COC2(C(CCCC2)=O)O1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to come to 24-26° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off (450 ml)
|
Type
|
ADDITION
|
Details
|
charged to the reaction mass at ambient temperature in one shot
|
Type
|
EXTRACTION
|
Details
|
The reaction mass was extracted with dichloromethane (2500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (8.5 g)
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane layer was concentrated to dryness at 40° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |